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Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

Cat. No.: B189083

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common chemical transformations of (4-
Phenoxyphenyl)methanol, a versatile building block in organic synthesis and medicinal
chemistry. The protocols are designed to be a practical guide for laboratory work, offering step-
by-step instructions for Williamson ether synthesis, esterification, and oxidation reactions.
Additionally, potential applications in drug discovery are highlighted with an illustrative signaling
pathway.

Chemical and Physical Properties of (4-
Phenoxyphenyl)methanol

(4-Phenoxyphenyl)methanol is a commercially available solid that serves as a key
intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a
reactive benzylic alcohol and a phenoxy group, allows for diverse functionalization.
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Property Value

Molecular Formula C13H1202

Molecular Weight 200.23 g/mol [2]

CAS Number 2215-78-3

Appearance Solid

Boiling Point 333.2 °C at 760 mmHg|[1]

Experimental Protocols

The following protocols are adapted from established synthetic methodologies and are tailored
for reactions starting with (4-Phenoxyphenyl)methanol.

Williamson Ether Synthesis: Synthesis of 4-
Phenoxybenzyl Methyl Ether

The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2
reaction between an alkoxide and a primary alkyl halide.[3][4][5][6]

Reaction Scheme:
(4-Phenoxyphenyl)methanol + CHsl - 4-Phenoxybenzyl methyl ether
Experimental Protocol:

o Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve (4-Phenoxyphenyl)methanol (1.0 eq, 5.0 g, 25.0 mmol) in 50 mL
of anhydrous tetrahydrofuran (THF).

o Deprotonation: To the stirred solution, carefully add sodium hydride (NaH, 60% dispersion in
mineral oil, 1.1 eq, 1.1 g, 27.5 mmol) portion-wise at 0 °C under an inert atmosphere (e.g.,
nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes.

» Addition of Alkyl Halide: Add methyl iodide (CHsl, 1.2 eq, 1.86 mL, 30.0 mmol) dropwise to
the reaction mixture.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3834274/
https://www.dovepress.com/matrine-and-its-derivatives-multi-pathway-regulation-in-cancer-therapy-peer-reviewed-fulltext-article-CMAR
https://www.benchchem.com/product/b189083?utm_src=pdf-body
https://gold-chemistry.org/CHM254_html/pdfs/williamsonethersyn.pdf
https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.organicchemistrytutor.com/topic/williamson-ether-synthesis/
https://www.benchchem.com/product/b189083?utm_src=pdf-body
https://www.benchchem.com/product/b189083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously
guench the excess NaH by the slow addition of water.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50
mL). Wash the combined organic layers with water and then with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and remove the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to afford the pure 4-phenoxybenzyl methyl ether.

Quantitative Data (Estimated):

*H NMR (CDCls, 400  **C NMR (CDCls,

Product Yield
MHz) & (ppm) 101 MHz) 6 (ppm)
7.38-7.28 (m, 4H), 157.8, 157.2, 133.5,
4-Phenoxybenzyl _85.95% 7.12-7.00 (m, 5H), 129.8, 129.6, 123.5,
methyl ether 4.45 (s, 2H), 3.40 (s, 119.0, 118.8, 74.5,
3H) 58.2

Esterification: Synthesis of 4-Phenoxybenzyl Acetate

Esterification of (4-Phenoxyphenyl)methanol can be readily achieved by reaction with an
acylating agent such as acetic anhydride in the presence of a base.[7][8][9][10][11]

Reaction Scheme:
(4-Phenoxyphenyl)methanol + (CHsCO)20 - 4-Phenoxybenzyl acetate
Experimental Protocol:

e Reaction Setup: In a 100 mL round-bottom flask, dissolve (4-Phenoxyphenyl)methanol (1.0
eq, 5.0 g, 25.0 mmol) in 50 mL of dichloromethane (DCM).
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» Addition of Base: Add triethylamine (EtsN, 1.5 eq, 5.2 mL, 37.5 mmol) to the solution.

o Addition of Acylating Agent: Add acetic anhydride ((CH3zCO)20, 1.2 eq, 2.8 mL, 30.0 mmol)
dropwise to the stirred solution at 0 °C.

e Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC.

o Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

o Extraction: Wash the organic layer sequentially with 1 M HCI, saturated aqueous sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate under reduced pressure.

 Purification: The crude product can be purified by recrystallization or column chromatography
if necessary.

Quantitative Data:

'H NMR 3C NMR Mass
Product Yield (CDCls, 400 (CDCls, 101 Spectrum (EI)
MHz) & (ppm) MHz) & (ppm) m/z

170.9, 157.6,
7.37-7.29 (m,
157.3, 131.2,
4H), 7.12-6.98
4-Phenoxybenzyl 129.8, 129.7, 242 (M+), 199,
>90% (m, 5H), 5.10 (s,
acetate 123.6, 119.2, 183, 152, 77
2H), 2.12 (s, 3H)
118.9, 66.2,
(12]
21.1[12]

Oxidation: Synthesis of 4-Phenoxybenzaldehyde

The selective oxidation of primary alcohols to aldehydes can be achieved using various
reagents. A mild and efficient method is the TEMPO-catalyzed oxidation using a co-oxidant.[2]
[13][14][15]
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Reaction Scheme:
(4-Phenoxyphenyl)methanol — 4-Phenoxybenzaldehyde
Experimental Protocol:

o Reaction Setup: To a stirred solution of (4-Phenoxyphenyl)methanol (1.0 eq, 5.0 g, 25.0
mmol) in 100 mL of DCM, add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq, 0.39
g, 2.5 mmol).

o Addition of Co-oxidant: In a separate flask, prepare a solution of sodium hypochlorite
(NaOCl, household bleach, ~5%, 1.5 eq) and sodium bicarbonate (NaHCOs, 1.5 eq) in water.
Add this solution dropwise to the reaction mixture at 0 °C.

e Reaction: Stir the reaction vigorously at 0 °C for 1-2 hours, or until TLC indicates complete
consumption of the starting material.

o Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

o Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers.

e Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous
Naz2SO0a4, filter, and remove the solvent under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to yield 4-phenoxybenzaldehyde.

Quantitative Data:

. Mass
. . . Refractive
Product Yield Melting Point Spectrum (EI)
Index (n20/D)
m/z

4- 198 (M+), 197,
Phenoxybenzald  ~90% 24-25 °C[16] 1.611[16] 169, 115, 77,
ehyde 51[17]
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Application in Drug Discovery: Targeting Signaling
Pathways

Derivatives of (4-Phenoxyphenyl)methanol are of interest in drug discovery due to their
structural similarity to known bioactive molecules, including kinase inhibitors.[18][19][20][21]
The phenoxybenzyl scaffold can serve as a core for the development of inhibitors targeting
various signaling pathways implicated in diseases such as cancer.

lllustrative Signaling Pathway: The ERK/IMAPK Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a part of the Mitogen-Activated
Protein Kinase (MAPK) signaling cascade, is a crucial regulator of cell proliferation,
differentiation, and survival.[1][17][22][23][24] Dysregulation of this pathway is a common
feature in many cancers, making it an attractive target for therapeutic intervention.
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Caption: The ERK/MAPK signaling pathway and a potential point of inhibition.
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The diagram above illustrates a simplified ERK/MAPK signaling cascade. Growth factors bind
to Receptor Tyrosine Kinases (RTKS), initiating a phosphorylation cascade through RAS, RAF,
MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription
factors, leading to changes in gene expression that promote cell proliferation and survival. A
hypothetical inhibitor derived from (4-Phenoxyphenyl)methanol could be designed to target a
key kinase in this pathway, such as MEK, thereby blocking the downstream signaling and
inhibiting cancer cell growth.

Experimental Workflow Visualizations
General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and purification of
derivatives from (4-Phenoxyphenyl)methanol.
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Caption: A generalized workflow for the synthesis of (4-Phenoxyphenyl)methanol derivatives.

Logical Relationship for Kinase Inhibitor Discovery
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This diagram illustrates the logical progression from a starting material to the identification of a
potential kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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